5,6-Dimethyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5,6-Dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C11H10O3 . It is a derivative of benzofuran, a heterocyclic compound that is ubiquitous in nature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with two methyl groups attached at the 5 and 6 positions and a carboxylic acid group attached at the 2 position .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 190.2 .Scientific Research Applications
Supramolecular Interactions and Complex Formation
5,6-Dimethyl-1-benzofuran-2-carboxylic acid, while not directly studied, is structurally related to 1-benzofuran-2,3-dicarboxylic acid, which has shown significant potential in forming supramolecular complexes with various metal ions and organic cations. These interactions are facilitated by an intramolecular hydrogen bond between the carboxyl groups and the ability to form monoanionic species that coordinate readily to metal cations, acting as ligands. The aromaticity of the benzofuran residue plays a crucial role in directing crystal packing through pi-pi stacking interactions and hydrogen bonding, highlighting the compound's potential in designing metal-organic frameworks and supramolecular architectures (Koner & Goldberg, 2009).
Molecular Docking and Biological Activities
Derivatives of benzofuran-carboxylic acids, closely related to this compound, have been explored through molecular docking studies, DFT calculations, and biological activity assessments. These studies reveal the compounds' inhibitory effects against cancer and microbial diseases, showcasing their potential in medicinal chemistry. The theoretical parameters, including electronic and vibrational properties, have shown good consistency with experimental data, suggesting these compounds as promising candidates for further drug development and biological applications (Sagaama et al., 2020).
Photoremovable Protecting Groups
The concept of photoremovable protecting groups for carboxylic acids, such as the 2,5-dimethylphenacyl group, illustrates a potential application for this compound derivatives in synthetic chemistry. These groups can be cleaved off by direct photolysis, leading to the formation of carboxylic acids in almost quantitative yields. This method offers a valuable tool for controlled release in synthetic pathways, where the introduction and removal of protecting groups can be finely tuned by light (Klan, Zabadal, & Heger, 2000).
Safety and Hazards
The safety information for 5,6-Dimethyl-1-benzofuran-2-carboxylic acid indicates that it may cause skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Benzofuran and its derivatives, including 5,6-Dimethyl-1-benzofuran-2-carboxylic acid, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are being studied for their potential as therapeutic agents in various fields of medicine . Future research will likely focus on developing new synthetic methods and exploring the full therapeutic potential of these compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . The specific effects of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid would require further investigation.
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5,6-dimethyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJELFFCYDVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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